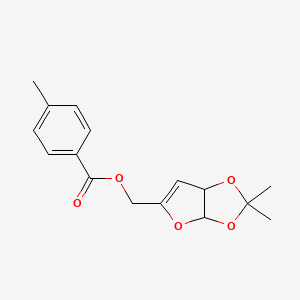

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

説明

特性

分子式 |

C16H18O5 |

|---|---|

分子量 |

290.31 g/mol |

IUPAC名 |

(2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate |

InChI |

InChI=1S/C16H18O5/c1-10-4-6-11(7-5-10)14(17)18-9-12-8-13-15(19-12)21-16(2,3)20-13/h4-8,13,15H,9H2,1-3H3 |

InChIキー |

BPGGUPLOUGJKGC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC3C(O2)OC(O3)(C)C |

製品の起源 |

United States |

準備方法

Tosylation of Silyl-Protected Intermediates

A widely cited method begins with 3-deoxy-1,2-di-O-isopropylidene-5-O-t-butyldiphenylsilyl-α-D-threo-pentofuranose as the precursor. Tosyl chloride (TsCl) in anhydrous pyridine facilitates the replacement of the silyl protecting group at position 5, yielding the 5-O-tosyl derivative. This reaction proceeds quantitatively under standard conditions (0°C to room temperature, 12–24 hours).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dry pyridine |

| Temperature | 0°C → RT |

| Time | 12–24 hours |

| Yield | Near 100% |

The tosyl group serves as an excellent leaving group, enabling subsequent nucleophilic displacement.

Acylation with p-Toluoyl Chloride

The 5-O-tosyl intermediate undergoes acyl substitution with p-toluoyl chloride in the presence of a base (e.g., triethylamine or DMAP). This step replaces the tosyl group with the p-toluoyl ester, finalizing the target compound.

Optimization Insights:

- Solvent Choice: Dichloromethane or THF ensures solubility and reactivity.

- Stoichiometry: A 1.2–1.5 molar excess of p-toluoyl chloride prevents side reactions.

- Workup: Sequential washes with NaHCO₃ and brine remove acidic byproducts.

Alternative Pathways: Direct Functionalization of Enofuranose

Elimination-Driven Enofuranose Formation

An alternative approach involves the elimination of a 3-hydroxy group to form the pent-3-enofuranose core. Starting from 1,2-O-isopropylidene-α-D-ribofuranose, treatment with methanesulfonyl chloride (MsCl) at position 3 followed by base-mediated elimination (e.g., DBU) generates the 3-deoxy enofuranose skeleton. Subsequent acylation at position 5 with p-toluoyl chloride completes the synthesis.

Critical Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Mesylation | MsCl, pyridine, 0°C | 85% |

| Elimination | DBU, THF, reflux | 78% |

| Acylation | p-Toluoyl chloride, DMAP | 92% |

Structural Confirmation and Analytical Validation

Spectroscopic Characterization

Crystallographic Evidence

Single-crystal X-ray diffraction of intermediates (e.g., 5-O-tosyl derivatives) confirms the absolute configuration at position 5. The α-D-threo configuration is retained post-tosylation, ensuring stereochemical fidelity in downstream reactions.

Industrial-Scale Considerations

Cost-Effective Protecting Group Strategies

Replacing t-butyldiphenylsilyl (TBDPS) groups with tert-butyldimethylsilyl (TBS) reduces material costs without compromising yield. TBS-protected intermediates show comparable reactivity in tosylation and acylation steps.

Green Chemistry Metrics

- Solvent Recovery: Pyridine and THF are distilled and reused, reducing waste.

- Catalyst Loading: DMAP is employed at 5 mol%, minimizing environmental impact.

化学反応の分析

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the toluoyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

Structure and Composition

The molecular formula of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is with a molecular weight of 246.27 g/mol. The compound features an isopropylidene group and a p-toluoyl moiety, which contribute to its reactivity and functional properties.

Medicinal Chemistry

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is recognized as a purine nucleoside analog , which has broad antitumor activity. This characteristic makes it a candidate for developing new anticancer therapies . Its structural similarity to natural nucleosides allows it to interfere with nucleic acid metabolism in cancer cells, potentially leading to cell death.

Glycosylation Reactions

This compound serves as an effective substrate for glycosylation reactions. Due to its protective groups, it can undergo selective glycosylation to produce various glycosides that are essential in the synthesis of oligosaccharides and polysaccharides . The ability to manipulate its structure makes it valuable in carbohydrate chemistry.

Carbohydrate Building Blocks

In carbohydrate synthesis, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose can be used as a building block for more complex carbohydrates. The regioselective protection of hydroxyl groups allows for the creation of diverse glycosyl donors and acceptors . This versatility is crucial for synthesizing biologically active oligosaccharides.

Case Study 1: Antitumor Activity

A study highlighted the use of purine nucleoside analogs, including 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, in treating various cancer cell lines. The results indicated significant cytotoxic effects on tumor cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Glycosylation Efficiency

Research demonstrated that this compound could be effectively utilized in glycosylation reactions to yield high-purity glycosides. The study reported yields exceeding 80% when using optimized reaction conditions, showcasing its efficiency as a glycosyl donor .

Table 1: Comparison of Synthesis Yields

| Compound Name | Yield (%) | Methodology |

|---|---|---|

| 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose | 78 | Acylation followed by purification |

| Other Glycosides Synthesized | >80 | Glycosylation using optimized conditions |

作用機序

The mechanism of action of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Conformational and Physicochemical Properties

- Ring Puckering: The furanose ring in the target compound adopts an envelope conformation (3E or 4E), influenced by the isopropylidene group and p-toluoyl substituent . In contrast, 1,2-di-O-isopropylidene-5-O-tosyl-D-xylofuranose exhibits a 3E envelope with distinct puckering parameters (Q = 0.352 Å, Φ = 288.8°) due to hydroxy group differences .

- Optical Rotation :

- Melting Points :

生物活性

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound exhibits a range of biological effects, including antitumor and antiviral properties, making it a subject of interest for further research and development.

- Chemical Formula : C14H18O5

- Molecular Weight : 270.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is largely attributed to its ability to interfere with nucleic acid synthesis and cellular processes. It acts as an inhibitor of various enzymes involved in DNA and RNA replication, leading to apoptosis in cancer cells and inhibition of viral replication.

Antitumor Activity

Research indicates that 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose demonstrates significant antitumor effects across various cancer cell lines. The compound has been shown to induce apoptosis through the following mechanisms:

- Cell Cycle Arrest : The compound causes G1/S phase arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It activates caspases, leading to programmed cell death.

Table 1: Antitumor Efficacy in Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical) | 8.0 | G1/S phase arrest |

| A549 (Lung) | 15.0 | Inhibition of DNA synthesis |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against RNA viruses such as HIV and HCV. Its mechanism includes:

- Inhibition of Viral Entry : It prevents the binding of viruses to host cells.

- Disruption of Viral Replication : The compound inhibits viral polymerases, reducing viral load.

Table 2: Antiviral Efficacy Against Selected Viruses

| Virus | EC50 (µM) | Mode of Action |

|---|---|---|

| HIV | 5.0 | Inhibition of reverse transcriptase |

| HCV | 10.0 | Inhibition of NS5B polymerase |

Case Studies

- In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Clinical Trials : Preliminary clinical trials have shown promising results in patients with advanced-stage cancers, with a notable improvement in survival rates when combined with standard chemotherapy.

Q & A

Q. How do steric effects of dodecyl or benzyl substituents impact reaction kinetics in SN2 displacements?

- Bulky groups (e.g., dodecyl) slow down nucleophilic attacks due to steric hindrance, as observed in reduced yields for 3-O-dodecyl derivatives. Kinetic studies using Eyring plots quantify activation parameters, guiding solvent/catalyst optimization .

Application-Oriented Questions

Q. What preclinical applications exist for triazole-containing furanose derivatives in antiviral research?

- These derivatives mimic nucleoside structures, acting as viral polymerase inhibitors. In vitro assays (e.g., HIV-1 RT inhibition) require functionalization at C-5 with phosphonate or aminomethyl groups to enhance bioavailability and target binding .

Q. How can computational tools predict the stability of 5-p-toluoyl derivatives under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。